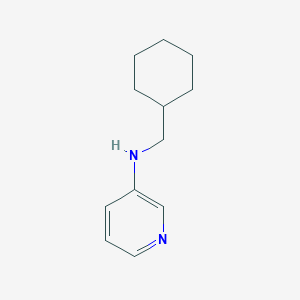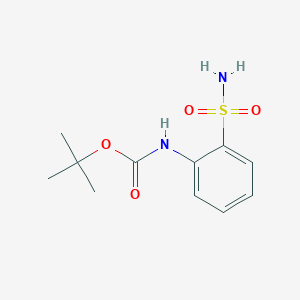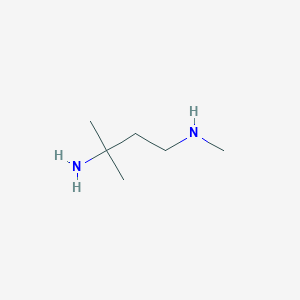
N1,3-Dimethylbutane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,3-Dimethylbutane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a butane backbone, with methyl groups attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,3-Dimethylbutane-1,3-diamine typically involves the reaction of butane-1,3-diamine with methylating agents under controlled conditions. One common method is the reductive amination of butane-1,3-dione with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency. Catalysts such as palladium on carbon may be used to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions
N1,3-Dimethylbutane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary amines.
Substitution: Halogenated derivatives or other substituted products.
科学研究应用
N1,3-Dimethylbutane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N1,3-Dimethylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine
- N,N-Dimethyl-1,4-butanediamine
- 1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-
Uniqueness
N1,3-Dimethylbutane-1,3-diamine is unique due to its specific substitution pattern and the presence of two methyl groups on the nitrogen atoms This structural feature imparts distinct chemical reactivity and physical properties compared to other diamines
属性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
1-N,3-dimethylbutane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(2,7)4-5-8-3/h8H,4-5,7H2,1-3H3 |
InChI 键 |
CEXOTARNUNKHAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCNC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




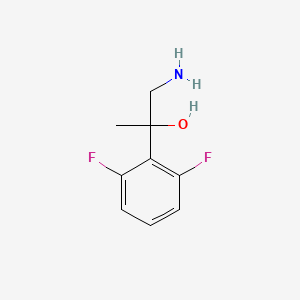
![Tert-butyldimethyl{[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methoxy}silane](/img/structure/B13528747.png)

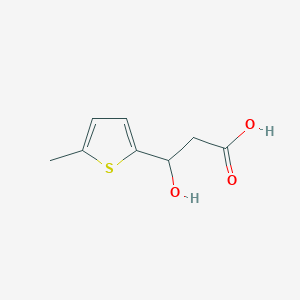
![Ethyl 2-ethyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528758.png)
![Tert-butyl N-[1-amino-3-(oxan-3-YL)propan-2-YL]carbamate](/img/structure/B13528766.png)
